(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid

Catalog No.
S1904058
CAS No.
80220-63-9
M.F
C10H6F17O3P
M. Wt
528.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic ac...

CAS Number

80220-63-9

Product Name

(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecylphosphonic acid

Molecular Formula

C10H6F17O3P

Molecular Weight

528.1 g/mol

InChI

InChI=1S/C10H6F17O3P/c11-3(12,1-2-31(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2,(H2,28,29,30)

InChI Key

CETXMCMQEXPPLV-UHFFFAOYSA-N

SMILES

C(CP(=O)(O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(CP(=O)(O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Surface Modification

(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid is being investigated for its ability to modify the surface properties of materials, particularly metal oxides like alumina. Studies have shown that this compound can form self-assembled monolayers on the material surface, creating a thin layer with unique characteristics [].

  • Omniphobic Coatings: One area of interest is the development of omniphobic surfaces that repel both water and oil. (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid coatings exhibit promising repellency properties due to the combined effects of the perfluorinated chain and the phosphonic acid head group [].

Material Science

Research is also exploring the potential use of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid in the development of new materials with specific functionalities. The ability of this molecule to bind to metal ions makes it a candidate for applications such as:

  • Flame Retardants: The incorporation of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid into polymers is being studied for its flame retardant properties.

(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid is a fluorinated phosphonic acid characterized by its unique structure that incorporates a long perfluorinated carbon chain. Its molecular formula is C10H6F17O3PC_{10}H_6F_{17}O_3P, and it has a CAS number of 80220-63-9. This compound features a phosphonic acid functional group, which is known for its strong binding properties to metal surfaces and its potential applications in various fields, including materials science and biochemistry .

The presence of fluorine atoms in the structure imparts unique hydrophobic properties, making it suitable for applications requiring water-repellent characteristics. The phosphonic acid group allows for robust adhesion to surfaces, enhancing its utility in coatings and surface treatments .

The chemical behavior of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid is primarily influenced by its phosphonic acid group. It can undergo deprotonation to form phosphonate anions under basic conditions. The compound can also participate in various reactions typical of phosphonic acids, such as:

  • Formation of Metal Complexes: The phosphonic acid group can chelate with metal ions, forming stable complexes.
  • Reactivity with Alcohols: It can react with alcohols to form esters, which are useful in synthesizing more complex molecules.
  • Hydrolysis: Under certain conditions, it may hydrolyze to yield phosphate species .

The synthesis of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid can be achieved through several methods:

  • Dealkylation of Dialkyl Phosphonates: This method involves treating dialkyl phosphonates with strong acids or bases to yield the corresponding phosphonic acids.
  • Hydrolysis of Phosphonodiamides: This involves the hydrolysis of precursors containing phosphorus-nitrogen bonds.
  • Direct Phosphorylation Methods: Utilizing phosphorus trichloride or phosphorus oxychloride in reactions with fluorinated alcohols can also yield this compound .

(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid has several notable applications:

  • Surface Coatings: Due to its hydrophobic nature and strong adhesion properties, it is used in creating protective coatings for metals and other substrates.
  • Biochemical Research: Its ability to mimic phosphate groups makes it useful in studying biological processes involving phosphorylation.
  • Fluorinated Materials: It is employed in the development of advanced materials that require unique surface properties .

Research into the interactions of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid with various substrates has shown that it can effectively form self-assembled monolayers on surfaces such as aluminum oxide. These interactions enhance the hydrophobicity and corrosion resistance of coated materials. Studies have demonstrated that thermal annealing can improve the stability and durability of these coatings under environmental stressors .

Several compounds share structural or functional similarities with (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
(Perfluorooctyl)phosphonic acidC8HF17O3PShorter carbon chain; less hydrophobic
(Tridecafluoroethyl)phosphonic acidC13HF27O3PLonger carbon chain; higher hydrophobicity
(Fluoroalkyl)phosphonic acidCnHF(2n+1)O3PVaries based on carbon chain length; diverse applications
(Alkyl)phosphonic acidsCnH(2n+1)O3PNon-fluorinated; different surface properties

The unique aspect of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid lies in its combination of a long perfluorinated chain with a phosphonic acid group, which provides exceptional water repellency and adhesion characteristics not found in non-fluorinated analogs or those with shorter fluorinated chains .

XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

((Perfluorooctyl)ethyl)phosphonic acid

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-16

Explore Compound Types